2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
N-(2-isopropylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isopropylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound, such as 4-methylthiophenol, under nucleophilic substitution conditions.
Acylation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with 2-isopropylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its quinazolinone core.
Biochemical Research: Used as a probe to study enzyme interactions and protein-ligand binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling proteins.
DNA Intercalation: The quinazolinone core may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.
Thioacetamides: Compounds such as N-(2-phenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide.
Uniqueness:
Structural Complexity: The combination of the quinazolinone core with the sulfanyl and acetamide groups makes it unique.
This detailed article provides a comprehensive overview of N-(2-isopropylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O2S/c1-17(2)20-8-4-6-10-22(20)27-24(30)16-32-26-28-23-11-7-5-9-21(23)25(31)29(26)19-14-12-18(3)13-15-19/h4-15,17H,16H2,1-3H3,(H,27,30) |
InChI Key |
NVKRBPVJZYSLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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